- Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer, World Intellectual Property Organization, , ,

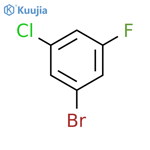

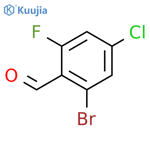

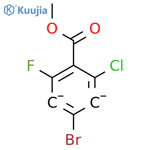

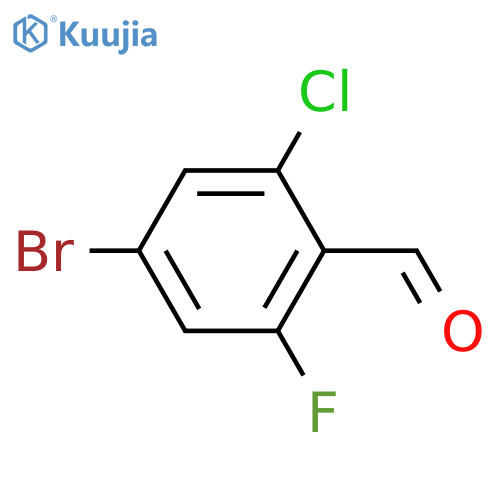

Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)

929621-33-0 structure

Nom du produit:4-Bromo-2-chloro-6-fluorobenzaldehyde

Numéro CAS:929621-33-0

Le MF:C7H3BrClFO

Mégawatts:237.453523874283

MDL:MFCD25460195

CID:2169803

PubChem ID:86102463

4-Bromo-2-chloro-6-fluorobenzaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Bromo-2-chloro-6-fluoro-benzaldehyde

- 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)

- 929621-33-0

- Benzaldehyde, 4-bromo-2-chloro-6-fluoro-

- EN300-1587426

- MFCD25460195

- SY243123

- DB-253107

- 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde

- AS-43027

- CS-0146247

- Z1726015364

- PB48620

- 4-Bromo-2-chloro-6-fluorobenzaldehyde

- SCHEMBL19209562

- AKOS025403204

-

- MDL: MFCD25460195

- Piscine à noyau: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H

- La clé Inchi: SEDZRCPUNFGODD-UHFFFAOYSA-N

- Sourire: O=CC1C(Cl)=CC(Br)=CC=1F

Propriétés calculées

- Qualité précise: 235.90398g/mol

- Masse isotopique unique: 235.90398g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 155

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.8

- Surface topologique des pôles: 17.1Ų

4-Bromo-2-chloro-6-fluorobenzaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216887-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 98% | 1g |

¥1357.00 | 2024-04-25 | |

| abcr | AB450026-5g |

4-Bromo-2-chloro-6-fluorobenzaldehyde; . |

929621-33-0 | 5g |

€608.10 | 2025-02-21 | ||

| TRC | B800298-10mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A013017453-500mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 97% | 500mg |

$798.70 | 2023-08-31 | |

| Chemenu | CM302655-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 1g |

$311 | 2022-06-09 | |

| Apollo Scientific | PC900170-250mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 250mg |

£82.00 | 2025-02-22 | |

| Apollo Scientific | PC900170-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 1g |

£217.00 | 2025-02-22 | |

| Alichem | A013017453-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1231807-1G |

4-bromo-2-chloro-6-fluoro-benzaldehyde |

929621-33-0 | 97% | 1g |

$245 | 2024-07-21 | |

| Enamine | EN300-1587426-10g |

4-bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 10g |

$1860.0 | 2023-11-13 |

4-Bromo-2-chloro-6-fluorobenzaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -75 °C

1.2 -75 °C; 1 h, -75 °C

1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt

1.2 -75 °C; 1 h, -75 °C

1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; overnight, 5 °C

Référence

- Preparation of azapeptide atazanavir analogs useful for treating HIV infections, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

Référence

- Preparation of biphenyl sulfides and sulfones as insecticides, miticides and nematicides, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium periodate Catalysts: Potassium osmate dihydrate Solvents: 1,4-Dioxane , Water ; 2 h, rt

Référence

- PD-L1 antagonist compound and application, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C

Référence

- Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection, China, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C

Référence

- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; rt → -70 °C; 2 h, -70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt

Référence

- Heterocyclic compound intermediate, preparation method therefor and application thereof, World Intellectual Property Organization, , ,

4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials

- Benzene, 5-bromo-1-chloro-2-ethenyl-3-fluoro-

- (4-Bromo-2-chloro-6-fluorophenyl)methanol

- Methyl 4-bromo-2-chloro-6-fluorobenzoate

- 1-Bromo-3-chloro-5-fluorobenzene

- 5-Bromo-1-chloro-3-fluoro-2-iodobenzene

- 4-Bromo-2-chlorobenzaldehyde

4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products

4-Bromo-2-chloro-6-fluorobenzaldehyde Littérature connexe

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde) Produits connexes

- 352305-38-5(Azidoethyl-SS-ethylazide)

- 2248393-30-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(prop-2-yn-1-yloxy)benzoate)

- 2229561-86-6(3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine)

- 17397-72-7(Ethyl 2-oxo-2H-chromene-7-carboxylate)

- 381233-78-9(5-(pyridin-2-yl)-1,2-dihydropyridin-2-one)

- 172753-42-3(2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde)

- 1880086-11-2(4-ethyl-1-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine)

- 24724-52-5(7H-Furo[3,2-g][1]benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-)

- 1699086-74-2(7-cyclopentyl-2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2138003-87-7(7-methyl-2-({2-(trimethylsilyl)ethylsulfanyl}methyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:929621-33-0)4-Bromo-2-chloro-6-fluorobenzaldehyde

Pureté:99%

Quantité:5g

Prix ($):548.0